molecular formula C13H21NO10 B13814021 (2S,4S,5R,6R)-5-acetamido-6-(1-acetyloxy-2,3-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid

(2S,4S,5R,6R)-5-acetamido-6-(1-acetyloxy-2,3-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid

Cat. No.: B13814021
M. Wt: 351.31 g/mol
InChI Key: DUOKWMWKFGDUDQ-ZXQYLZRESA-N
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Description

(2S,4S,5R,6R)-5-acetamido-6-(1-acetyloxy-2,3-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, an acetamido group, and an acetyloxy group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

The synthesis of (2S,4S,5R,6R)-5-acetamido-6-(1-acetyloxy-2,3-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid involves several steps, including the protection and deprotection of functional groups, as well as the formation of key intermediatesIndustrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(2S,4S,5R,6R)-5-acetamido-6-(1-acetyloxy-2,3-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and acetyloxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzymatic catalysis, signal transduction, and metabolic processes .

Comparison with Similar Compounds

Compared to other similar compounds, (2S,4S,5R,6R)-5-acetamido-6-(1-acetyloxy-2,3-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C13H21NO10

Molecular Weight

351.31 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-6-(1-acetyloxy-2,3-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C13H21NO10/c1-5(16)14-9-7(18)3-13(22,12(20)21)24-11(9)10(8(19)4-15)23-6(2)17/h7-11,15,18-19,22H,3-4H2,1-2H3,(H,14,16)(H,20,21)/t7-,8?,9+,10?,11+,13-/m0/s1

InChI Key

DUOKWMWKFGDUDQ-ZXQYLZRESA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1C(C(CO)O)OC(=O)C)(C(=O)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)OC(=O)C)(C(=O)O)O)O

Origin of Product

United States

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